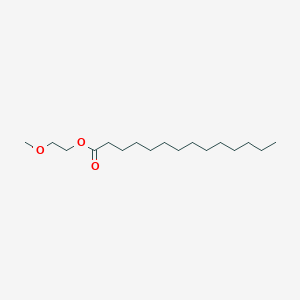
Tetradecanoic acid, 2-methoxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoic acid, 2-methoxyethyl ester is a useful research compound. Its molecular formula is C17H34O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Tetradecanoic acid, 2-methoxyethyl ester is utilized in various pharmaceutical formulations due to its properties as a penetration enhancer. It has been evaluated in studies for enhancing the transdermal delivery of drugs such as melatonin and bupropion. Research indicates that it improves skin absorption, making it valuable in topical formulations .
Case Study: Transdermal Drug Delivery
In a study assessing the efficacy of this compound in transdermal patches for melatonin delivery in rats, significant enhancements in drug absorption were observed compared to control formulations. This highlights its potential for improving therapeutic outcomes in transdermal drug delivery systems .
Cosmetic Applications
The compound is widely used in cosmetic formulations due to its emollient properties. It helps to improve skin feel and moisture retention. Its ability to enhance the solubility of active ingredients makes it a popular choice in creams and lotions .
Case Study: Cosmetic Formulation
A formulation study demonstrated that incorporating this compound into a moisturizer increased the product's spreadability and skin absorption profile. This resulted in improved consumer satisfaction regarding the texture and effectiveness of the product .
Industrial Applications
This compound is used as an intermediate in the synthesis of surfactants and emulsifiers. It plays a crucial role in the production of various industrial chemicals such as lubricants and plasticizers.
Table 1: Industrial Uses of this compound
| Application Type | Specific Use Cases |
|---|---|
| Surfactants | Production of sorbitan fatty acid esters |
| Emulsifiers | Used in food and cosmetic products |
| Plasticizers | Enhances flexibility and durability of plastics |
| Lubricants | Improves lubrication properties in machinery |
Research Insights
Recent studies have shown that tetradecanoic acid derivatives exhibit anti-virulence properties against pathogens such as Pseudomonas aeruginosa. This suggests potential applications in developing antimicrobial agents or treatments aimed at reducing pathogenicity without killing bacteria, which may help mitigate resistance issues .
Case Study: Antimicrobial Properties
A research project demonstrated that tetradecanoic acid significantly inhibited the production of virulence factors in Pseudomonas aeruginosa, suggesting its potential use as a therapeutic agent to combat infections by targeting bacterial virulence rather than viability .
Propiedades
Número CAS |
110-37-2 |
|---|---|
Fórmula molecular |
C17H34O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-methoxyethyl tetradecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(18)20-16-15-19-2/h3-16H2,1-2H3 |
Clave InChI |
KVFSSOAOLLIISP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCOC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCCOC |
Key on ui other cas no. |
110-37-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















